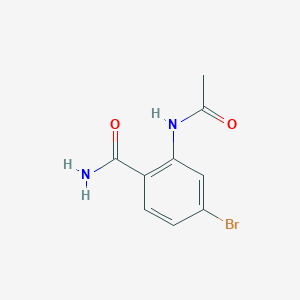
4-methyl-4aH-quinoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-4aH-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a sulfur atom, makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4aH-quinoline-2-thione can be achieved through several methods. One common approach involves the reaction of 2-aminobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.
Another method involves the cyclization of 2-mercaptoaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions
4-methyl-4aH-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine and are performed in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
4-methyl-4aH-quinoline-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise as drug candidates for conditions such as malaria, cancer, and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for applications in materials science and catalysis.
作用机制
The mechanism of action of 4-methyl-4aH-quinoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
In biological systems, this compound can form complexes with metal ions, which can enhance its biological activity. The compound’s ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its antimicrobial and anticancer effects.
相似化合物的比较
4-methyl-4aH-quinoline-2-thione can be compared with other similar compounds, such as:
Quinoline: Lacks the sulfur atom present in this compound, resulting in different chemical and biological properties.
2-mercaptoquinoline: Contains a thiol group instead of a thione group, leading to variations in reactivity and biological activity.
4-methylquinoline: Similar structure but without the thione group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H9NS |
|---|---|
分子量 |
175.25 g/mol |
IUPAC 名称 |
4-methyl-4aH-quinoline-2-thione |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6,8H,1H3 |
InChI 键 |
MDGLVXOJVSKUBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)N=C2C1C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


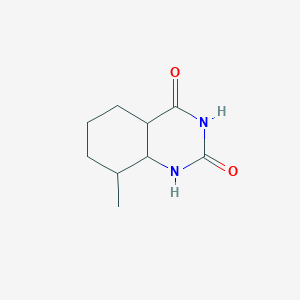
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
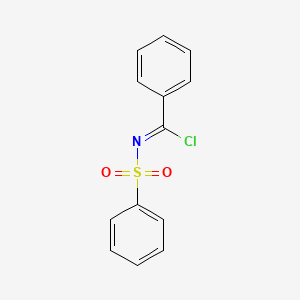

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)
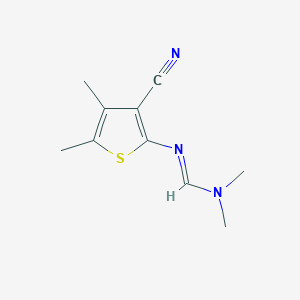
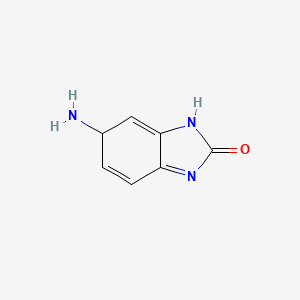

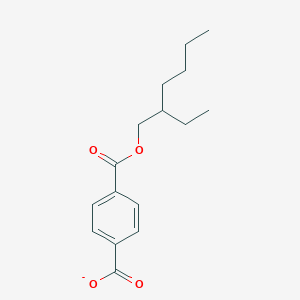
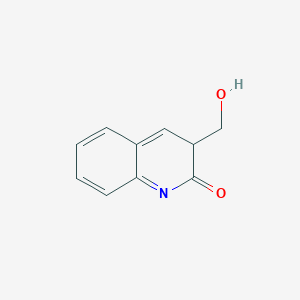
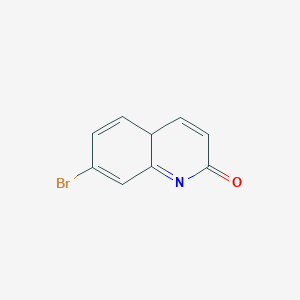
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)

